molecular formula C20H25N5O3S B2991936 N-(3-morpholin-4-ylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide CAS No. 899741-36-7

N-(3-morpholin-4-ylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide

Cat. No. B2991936
CAS RN: 899741-36-7
M. Wt: 415.51
InChI Key: QHMJMNHCFAUJLO-UHFFFAOYSA-N
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Description

N-(3-morpholin-4-ylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide is a useful research compound. Its molecular formula is C20H25N5O3S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-morpholin-4-ylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-morpholin-4-ylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis of related compounds, showcasing methods to create tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, emphasizing the compound's potential as a precursor for pharmacologically active molecules (Zaki, Radwan, & El-Dean, 2017).
  • Another research effort focused on the creation of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones, indicating the compound's utility in generating nucleophiles through reactions, highlighting its versatile synthetic applications (Ahmed, 2017).
  • The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one was presented, underscoring the compound's importance as an intermediate for biologically active compounds, which could include derivatives of the original compound (Wang et al., 2016).

Biological Activity and Applications

  • A comprehensive analysis on a series of thiophene-based heterocyclic compounds, including derivatives similar to the compound , revealed their enzyme inhibitory activities, hinting at potential biological applications of N-(3-morpholin-4-ylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide (Cetin et al., 2021).
  • Research into the antiparasitic activities of new morpholine derivatives, including structures analogous to the compound of interest, suggests potential for developing treatments against parasitic infections, providing insight into the compound's potential therapeutic uses (Kuettel et al., 2007).

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c26-19(21-7-4-8-24-9-11-28-12-10-24)20(27)22-18-16-13-29-14-17(16)23-25(18)15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMJMNHCFAUJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-morpholin-4-ylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide

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